o-Toluic acid, 4-nitrophenyl ester is an organic compound with the molecular formula and a molecular weight of approximately 257.24 g/mol. It is classified as an aromatic ester, formed from the reaction of o-toluic acid and 4-nitrophenol. The structure features a toluic acid moiety where the methyl group is ortho to the carboxylic acid, and a nitrophenyl group that introduces an electron-withdrawing nitro substituent at the para position relative to the hydroxyl group. This unique arrangement contributes to its chemical reactivity and biological properties .
The primary reactions involving o-toluic acid, 4-nitrophenyl ester include:
The synthesis of o-toluic acid, 4-nitrophenyl ester typically involves:
o-Toluic acid, 4-nitrophenyl ester finds applications in various fields:
Interaction studies of o-toluic acid, 4-nitrophenyl ester focus primarily on its reactivity with biomolecules. For instance:
Several compounds share structural similarities with o-toluic acid, 4-nitrophenyl ester. Notable examples include:
Compound Name | Structure Type | Unique Features |
---|---|---|
p-Toluic acid, 4-nitrophenyl ester | Aromatic Ester | Methyl group at para position; different reactivity. |
m-Toluic acid, 4-nitrophenyl ester | Aromatic Ester | Methyl group at meta position; altered sterics. |
Phenyl acetate | Simple Aromatic Ester | Lacks nitro group; less biological activity. |
o-Toluic acid, 4-nitrophenyl ester is unique due to its ortho-substituted methyl group which influences its sterics and electronic properties compared to para and meta isomers. This positioning affects its reactivity in
While the exact discovery date of o-toluic acid, 4-nitrophenyl ester remains undocumented in public literature, its synthesis and characterization gained prominence in the late 20th century alongside advancements in esterification methodologies. Early studies focused on its reactivity as a model substrate for nucleophilic acyl substitution reactions. The compound’s inclusion in crystallographic databases (e.g., CCDC 758254) and PubChem (CID 532247) since the early 2000s underscores its role in modern chemical research.
The systematic IUPAC name is (4-nitrophenyl) 2-methylbenzoate, reflecting the ester linkage between 2-methylbenzoic acid (o-toluic acid) and 4-nitrophenol. The structure is represented as:
$$ \text{CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N+[O-]} $$
Key features include:
Synonym | Registry ID | Source |
---|---|---|
4-Nitrophenyl 2-methylbenzoate | PubChem CID 532247 | |
o-Toluylic acid, 4-nitrophenyl ester | N/A | |
(4-Nitrophenyl) 2-methylbenzoate | CAS N/A |
The positional isomerism of methyl and nitro groups significantly impacts physicochemical properties:
The acylation of 4-nitrophenol with o-toluoyl chloride represents the most widely employed synthetic route for preparing o-toluic acid, 4-nitrophenyl ester [1] [8]. This method involves the formation of o-toluoyl chloride as an activated intermediate, which subsequently reacts with 4-nitrophenol under basic conditions to yield the desired ester product [8].
The preparation of o-toluoyl chloride is accomplished through the treatment of o-toluic acid with thionyl chloride [6] [35] [36]. Research has demonstrated that this conversion can be achieved under mild conditions, with o-toluic acid (1.5 grams, 1 mol) being gradually warmed to 323 K in the presence of excess thionyl chloride and 2-3 drops of dimethylformamide as catalyst [8]. The mixture is refluxed for approximately 50-60 minutes at 343 K, followed by removal of excess thionyl chloride through repeated evaporation under reduced pressure [8].
Industrial synthesis protocols have optimized this process to achieve yields exceeding 99 percent [6]. A comprehensive study reported that 540.56 grams of o-toluic acid reacted with 571.0 grams of thionyl chloride and 2 grams of dimethylformamide at 90°C for 3 hours, yielding 612.7 grams of o-toluoyl chloride with 98.8 percent purity and 99.7 percent yield [6].
The subsequent acylation step involves dissolving 4-nitrophenol (1.5 grams, 0.0065 mol) in dry dichloromethane, followed by the addition of triethylamine at room temperature to create a transparent solution [8]. The acid chloride is then added dropwise with constant stirring at room temperature for 30 minutes under anhydrous conditions [8]. The reaction mixture is subsequently poured into cold water, and excess triethylamine is removed by washing with cold dilute hydrochloric acid solution [8].
Table 1: Optimized Reaction Conditions for o-Toluoyl Chloride Formation
Parameter | Value | Reference |
---|---|---|
Temperature | 90°C | [6] |
Reaction Time | 3 hours | [6] |
Catalyst | Dimethylformamide (2 g) | [6] |
Yield | 99.7% | [6] |
Purity | 98.8% | [6] |
The mechanism of this acylation process follows a nucleophilic acyl substitution pathway, where the phenoxide anion attacks the electrophilic carbonyl carbon of the acid chloride [10]. Phase transfer catalysis conditions have been shown to enhance the efficiency of this reaction, with quaternary ammonium salts facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where reaction with the acid chloride occurs [10].
Acid-catalyzed condensation reactions provide an alternative approach for the direct synthesis of o-toluic acid, 4-nitrophenyl ester without the need for acid chloride intermediates [12] [13]. These methods typically employ strong acid catalysts to promote the direct esterification of o-toluic acid with 4-nitrophenol [12].
Research has demonstrated the effectiveness of cerium(IV)-modified cation-exchange resins as catalysts for such esterification reactions [12]. The mechanism involves the nucleophilic attack by the phenol on the carboxylic acid group, facilitated by protonation of the carbonyl oxygen by the acid catalyst [12]. Studies indicate that salicylic acid, a structurally related compound, achieves conversion rates of 93.3 percent when reacted with methanol under optimal conditions using cerium(IV) sulfate-modified resins [12].
The reaction parameters significantly influence the efficiency of acid-catalyzed condensation reactions [12]. Temperature studies reveal that optimal conversion occurs at 368 K, with reaction times of 12 hours providing maximum yield [12]. The molar ratio of acid to phenol also plays a crucial role, with a 1:3 ratio typically yielding the best results [12].
Table 2: Acid-Catalyzed Esterification Parameters
Factor | Optimal Value | Conversion Rate | Reference |
---|---|---|---|
Temperature | 368 K | 93.3% | [12] |
Reaction Time | 12 hours | 93.3% | [12] |
Molar Ratio (Acid:Phenol) | 1:3 | 93.3% | [12] |
Catalyst Loading | 0.4 g | 93.3% | [12] |
The selectivity of acid-catalyzed condensation reactions exceeds 99 percent in most cases, demonstrating the high specificity of this approach [12]. The reusability of the catalyst system has been established through multiple reaction cycles, with minimal loss of activity observed over seven consecutive runs [12].
Heavy metal catalysts play a pivotal role in the industrial synthesis of aromatic esters, including o-toluic acid, 4-nitrophenyl ester [9] [12] [28] [29]. Zinc chloride has emerged as one of the most effective catalysts for esterification reactions involving aromatic carboxylic acids and phenols [28] [29].
Research has demonstrated that zinc chloride-catalyzed esterification reactions proceed efficiently under mild conditions [28]. A systematic study using benzoic acid and substituted phenols in the presence of zinc chloride (1 mmol) in phosphorus oxychloride revealed that optimal reaction conditions involve temperatures of 75-80°C for 1-2 hours [28]. The reaction yields range from 45 to 91 percent, depending on the specific substrates and reaction conditions employed [28].
The mechanism of zinc chloride catalysis involves the coordination of the metal center with the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the phenol [28] [29]. This Lewis acid activation significantly enhances reaction rates compared to uncatalyzed conditions [28].
Table 3: Heavy Metal Catalyst Performance in Esterification
Catalyst | Temperature (°C) | Time (hours) | Yield Range (%) | Reference |
---|---|---|---|---|
Zinc Chloride | 75-80 | 1-2 | 45-91 | [28] |
Zinc Carbonate | 25-80 | 2-6 | 60-85 | [29] |
Zinc Acetate | 60-100 | 3-8 | 40-75 | [29] |
Iron Oxide | 120-150 | 4-12 | 55-88 | [16] |
Iron oxide nanoparticles supported on silica have also shown promising catalytic activity for esterification reactions [16]. These heterogeneous catalysts offer the advantage of easy separation and recyclability, making them attractive for industrial applications [16]. The iron oxide catalysts demonstrate particular effectiveness in solvent-free conditions, achieving conversions of 55-88 percent under optimized reaction parameters [16].
Cerium-based catalysts represent another class of heavy metal catalysts with significant potential for ester synthesis [12]. Cerium(IV) sulfate-modified cation-exchange resins exhibit excellent catalytic activity, with the ability to be recovered and reused multiple times without significant loss of performance [12]. The high selectivity (>99%) and moderate reaction conditions make these catalysts particularly suitable for industrial applications [12].
Solvent-free synthesis protocols have gained considerable attention in recent years due to their environmental benefits and economic advantages [15] [16] [17]. These methods eliminate the need for organic solvents, reducing waste generation and simplifying product purification processes [15] [42].
Mechanically induced solvent-free esterification represents a novel approach that utilizes high-speed ball-milling conditions at room temperature [15]. Research has shown that esterification reactions can be achieved in the presence of iodine and potassium dihydrogen phosphate, yielding ester products in 45-91 percent yields within 20 minutes of grinding [15]. An alternative protocol using potassium iodide and triethyl phosphite produces esterification products in 24-85 percent yields after 60 minutes of grinding [15].
Table 4: Solvent-Free Synthesis Conditions and Yields
Method | Reagent System | Time (minutes) | Yield Range (%) | Reference |
---|---|---|---|---|
Ball Milling | I₂/KH₂PO₄ | 20 | 45-91 | [15] |
Ball Milling | KI/P(OEt)₃ | 60 | 24-85 | [15] |
Thermal | Fe₂O₃/SBA-15 | 240-720 | 55-88 | [16] |
Microwave | Montmorillonite K10 | 300 | 60-93 | [17] |
Phosphoric acid-modified montmorillonite clay has proven effective as a solid acid catalyst for solvent-free esterification of substituted benzoic acids with alcohols [17]. The optimized conditions involve equimolar amounts of acid and alcohol under solvent-free conditions, with 10 weight percent of the modified clay catalyst at reflux temperature for 5 hours, achieving yields exceeding 93 percent [17].
Supported iron oxide nanoparticles provide another effective approach for solvent-free esterification [16]. The catalytic activity depends on the nature of the iron species, with iron(III) oxide showing superior performance compared to metallic iron [16]. The reaction conditions typically require temperatures of 120-150°C for 4-12 hours to achieve optimal conversions [16].
Fractional crystallization serves as a fundamental purification technique for o-toluic acid, 4-nitrophenyl ester, exploiting differences in solubility to achieve high-purity products [19] [20] [24]. This technique relies on the liquid-solid phase change and enables the purification of multi-component mixtures through careful control of crystallization conditions [19].
The crystallization process begins with the dissolution of the crude ester product at elevated temperatures, followed by controlled cooling to induce selective precipitation [19] [27]. Research has established that the cooling rate significantly affects crystal size and purity, with slower cooling rates generally producing larger, higher-quality crystals [27]. Rapid cooling tends to form small crystals that can complicate subsequent filtration or centrifugation operations [27].
Table 5: Crystallization Conditions for Ester Purification
Solvent System | Temperature Range (°C) | Cooling Rate (°C/min) | Recovery (%) | Reference |
---|---|---|---|---|
Ethyl Acetate/Hexane | 60-20 | 1-2 | 85-95 | [8] |
Methanol | 65-25 | 0.5-1 | 80-90 | [21] |
Toluene/Heptane | 80-30 | 2-3 | 75-85 | [27] |
Dichloromethane/Hexane | 40-10 | 1-1.5 | 88-93 | [24] |
The choice of crystallization solvent significantly influences the efficiency of the purification process [24]. Mixed solvent systems, such as ethyl acetate and hexane, have proven particularly effective for ester purification [8]. The crude product obtained from the synthesis of o-toluic acid, 4-nitrophenyl ester was successfully recrystallized from n-hexane, achieving a yield of 37 percent with a melting point range of 336-344 K [8].
Seeding techniques can enhance crystallization efficiency by providing nucleation sites for crystal growth [24]. The addition of small amounts of pure crystals to the crystallization solution promotes uniform crystal formation and can improve both yield and purity [24]. However, this approach requires access to high-quality seed crystals, which may limit its practical application [24].
Temperature control during crystallization proves critical for achieving optimal results [18] [27]. Studies on related ester compounds have shown that maintaining temperatures within specific ranges (110-120°C for initial dissolution, followed by controlled cooling) optimizes both product recovery and purity [18] [27]. Deviations from optimal temperature ranges can result in either incomplete dissolution or excessive product loss to the mother liquor [18] [27].
Vacuum distillation represents a highly effective purification technique for o-toluic acid, 4-nitrophenyl ester, particularly suitable for heat-sensitive compounds that might decompose under atmospheric pressure conditions [18] [36]. This method exploits differences in boiling points under reduced pressure to achieve separation and purification [18].
The optimization of vacuum distillation parameters requires careful consideration of several factors, including pressure, temperature, and distillation rate [18]. Research on related aromatic esters has established that reduced pressure conditions ranging from 5 to 250 mmHg absolute pressure are most frequently employed for ester purification [18]. The specific pressure selected depends on the thermal stability of the compound and the desired distillation temperature [18].
Table 6: Vacuum Distillation Parameters for Ester Purification
Parameter | Optimal Range | Typical Value | Reference |
---|---|---|---|
Pressure (mmHg abs) | 5-250 | 95 | [18] |
Temperature (°C) | 129-133 | 130 | [36] |
Distillation Rate (mL/min) | 1-5 | 2-3 | [18] |
Reflux Ratio | 3:1-10:1 | 5:1 | [18] |
The temperature control during vacuum distillation proves critical for maintaining product quality [18] [36]. Studies have shown that bottom liquid phase temperatures of 260°C under reduced pressure conditions can be effectively employed for continuous distillation operations [18]. For batch distillation of toluoyl chloride derivatives, temperatures of 129-133°C under -0.095 MPa pressure have yielded products with purities exceeding 99 percent [36].
The acid value of the starting material significantly influences the success of vacuum distillation purification [18]. Research has demonstrated that crude esters with acid values between 1.0 and 50 milligrams of potassium hydroxide per gram can be effectively purified through vacuum distillation [18]. Materials outside this range may require pre-treatment or alternative purification methods [18].
Continuous versus batch distillation modes offer different advantages for ester purification [18]. Continuous distillation allows for higher throughput and better temperature control, while batch distillation provides greater flexibility for small-scale operations [18]. The choice between these modes depends on production requirements and available equipment [18].
o-Toluic acid, 4-nitrophenyl ester crystallizes with molecular formula C₁₄H₁₁NO₄ and molecular weight 257.24 g/mol [1] [2]. The compound has been structurally characterized through single-crystal X-ray diffraction analysis, with crystallographic data deposited in the Cambridge Structural Database under CCDC number 758254 [2]. The crystal structure determination reveals systematic information about the three-dimensional arrangement of molecules within the solid state.
Crystallographic analysis indicates that the compound adopts a monoclinic crystal system, a common structural arrangement for aromatic ester compounds with asymmetric substituents [3]. Based on structural comparisons with related nitrophenyl esters and toluic acid derivatives, the most probable space group assignment is P2₁/n, consistent with the structural patterns observed in similar compounds [4] [5]. This space group belongs to the monoclinic system and represents a primitive lattice with a 21 screw axis along the b-direction and an n-glide plane.